molecular formula C16H20BN3O3 B1522725 4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID CAS No. 1309980-72-0

4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID

Cat. No.: B1522725
CAS No.: 1309980-72-0
M. Wt: 313.2 g/mol
InChI Key: SPOMEULVXQDYOU-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

Crystallographic Data and Conformational Analysis

While direct crystallographic data for 4-benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid remain unpublished, insights into its conformational behavior can be inferred from related pyrimidine-boronic acid derivatives. Boronic acids in pyrimidine systems typically exhibit planar structures due to the aromatic nature of the pyrimidine ring, with boronic acid groups positioned at the C5 position. The piperidine moiety at the C2 position likely adopts a chair-like conformation, as is common for six-membered saturated nitrogen heterocycles.

The benzyloxy group at the C4 position introduces steric bulk, potentially influencing molecular packing in crystalline states. For example, pyrimidine boronic acid salts with aromatic substituents often form hydrogen-bonded networks involving the boronic acid group and adjacent heteroatoms. Comparative studies suggest that the piperidine and benzyloxy groups may enhance intermolecular interactions, such as van der Waals forces and π-π stacking, contributing to crystalline stability.

Table 1: Molecular Properties of this compound
Property Value Source
Molecular Formula C₁₆H₂₀BN₃O₃
Molecular Weight 313.159 g/mol
LogP (辛醇/水分配系数) 0.73
InChIKey SPOMEULVXQDYOU-UHFFFAOYSA-N
SMILES B(C1=CN=C(N=C1OCC2=CC=CC=C2)N3CCCCC3)(O)O

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies on related pyrimidine-boronic acids reveal key electronic features:

  • Electron Density Distribution : The boronic acid group at C5 withdraws electron density via inductive effects, activating the pyrimidine ring for electrophilic substitution. The piperidine group at C2 donates electron density through lone pairs on the nitrogen atom, stabilizing adjacent carbons.
  • Molecular Orbitals : HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies of pyrimidine-boronic acids are influenced by substituents. Electron-donating groups (e.g., benzyloxy) lower HOMO energies, enhancing stability, while electron-withdrawing groups (e.g., boronic acid) raise LUMO energies, facilitating nucleophilic attacks.
Table 2: Computational Descriptors for Pyrimidine-Boronic Acids
Property This compound Pyrimidine-5-boronic Acid (C₁₀H₁₅BN₂O₂)
HOMO Energy (eV) -6.2 (estimated from analogs) -6.5
LUMO Energy (eV) -1.8 (estimated from analogs) -2.0
Electron Density at C5 High (boronic acid) High (boronic acid)

Note: Exact values for the target compound are unavailable; estimates derived from analogous systems.

Comparative Analysis with Related Pyrimidine-Boronic Acid Derivatives

The structural and electronic properties of this compound differ significantly from simpler pyrimidine-boronic acids due to its substituents:

Substituent Effects on Reactivity
  • Benzyloxy Group (C4) : Enhances steric hindrance and electron donation, potentially slowing reactions at adjacent positions. -

Properties

IUPAC Name

(4-phenylmethoxy-2-piperidin-1-ylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BN3O3/c21-17(22)14-11-18-16(20-9-5-2-6-10-20)19-15(14)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,21-22H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMEULVXQDYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N3CCCCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675310
Record name [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-72-0
Record name [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid generally involves multi-step organic transformations starting from simpler pyrimidine derivatives. The key synthetic challenge is the selective introduction of the boronic acid group at the 5-position of the pyrimidine ring while maintaining the integrity of the benzyloxy and piperidine substituents.

The preparation typically follows these stages:

Introduction of the Boronic Acid Group

The boronic acid moiety is commonly introduced via transition-metal-catalyzed borylation of aryl or heteroaryl halides. The most prevalent method involves:

  • Palladium-catalyzed borylation of a pyrimidine halide precursor (usually a bromide or iodide at the 5-position) with bis(pinacolato)diboron (B2pin2).
  • Subsequent hydrolysis of the pinacol boronate ester to yield the free boronic acid.

This approach is widely used due to its efficiency and mild conditions, which preserve sensitive functional groups like benzyloxy and piperidine.

Detailed Preparation Protocol (Representative)

Step Reagents & Conditions Description
1. Synthesis of 4-Benzyloxy-2-pyrimidine halide Starting pyrimidine derivative reacted with benzyl bromide (or chloride) under basic conditions to install benzyloxy group; piperidine introduced via nucleophilic substitution at 2-position Formation of 4-benzyloxy-2-piperidine-1-yl-pyrimidine halide (usually bromide)
2. Palladium-catalyzed borylation Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 catalyst, base (e.g., potassium acetate), solvent (e.g., dioxane), inert atmosphere, 80–100 °C, 12–24 h Conversion of pyrimidine halide to pinacol boronate ester intermediate
3. Hydrolysis of pinacol ester Acidic aqueous workup (e.g., HCl or acetic acid in water/THF), room temperature to 50 °C Conversion of boronate ester to free boronic acid

Alternative Synthetic Routes

  • Direct lithiation and borylation: In some cases, directed ortho-lithiation of the pyrimidine ring followed by quenching with trialkyl borates can be used to introduce the boronic acid group.
  • Copper-catalyzed borylation: Copper catalysts have also been employed for borylation of heteroaryl halides under milder conditions.

Example Data Table of Key Parameters

Parameter Typical Value/Condition Notes
Catalyst Pd(dppf)Cl2 (5 mol%) Palladium catalyst for borylation
Boron source Bis(pinacolato)diboron (1.2 equiv) Provides boron atoms for borylation
Base Potassium acetate (3 equiv) Facilitates transmetalation step
Solvent 1,4-Dioxane or DMF Polar aprotic solvent preferred
Temperature 80–100 °C Heating required for reaction
Reaction time 12–24 hours Monitored by TLC or HPLC
Hydrolysis conditions 1M HCl, RT to 50 °C, 2–4 hours Converts pinacol ester to boronic acid

Research Findings and Considerations

  • The boronic acid group is sensitive to moisture and air ; therefore, reactions are typically conducted under inert atmosphere (nitrogen or argon) and anhydrous conditions to prevent degradation.
  • The benzyloxy substituent is stable under borylation conditions , allowing selective functionalization at the pyrimidine 5-position.
  • The presence of the piperidine ring influences solubility and reactivity , and may require optimization of reaction conditions.
  • The yield and purity of the boronic acid product depend on precise control of reaction parameters such as temperature, catalyst loading, and reaction time.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Pd-catalyzed borylation of pyrimidine halide Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 80–100 °C High selectivity, mild conditions Requires halide precursor, expensive catalyst
Direct lithiation + boronation n-BuLi, trialkyl borate, low temperature No halide precursor needed Harsh conditions, sensitive to moisture
Copper-catalyzed borylation Cu catalyst, B2pin2, base, mild temperature Mild conditions, cheaper catalyst Less explored for pyrimidines

Chemical Reactions Analysis

Types of Reactions

4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form alcohols or other oxygen-containing functional groups.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring or the benzyloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety typically yields alcohols, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Organic Synthesis

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound participates in forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, including:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for drug development targeting various diseases .
  • Antimicrobial Activity : Studies indicate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values of 0.5 µM against Escherichia coli and 0.25 µM against Pseudomonas aeruginosa .
CompoundBacterial StrainMIC (µM)
This compoundE. coli0.5
This compoundP. aeruginosa0.25
This compoundS. aureus9.5

Biological Applications

Research has identified several biological activities associated with this compound:

  • Antiviral Activity : Boronic acids have shown potential in inhibiting viral replication by targeting viral enzymes, such as NS5B RNA polymerase in hepatitis C virus (HCV) infections .
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, indicating potential therapeutic applications in treating conditions characterized by excessive inflammation .

Antibacterial Efficacy

A study focusing on piperidine derivatives highlighted that structural modifications significantly influenced antibacterial potency against various bacterial strains. The findings emphasized the importance of structure-activity relationships (SAR) in developing effective antimicrobial agents .

Antiviral Potential

Investigations into boron-containing compounds revealed promising antiviral capabilities against HCV, with several derivatives exhibiting effective inhibition of viral replication in vitro, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The benzyloxy and piperidinyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid and analogous compounds identified in recent literature:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Features
This compound (Target Compound) Pyrimidine Piperidine Benzyloxy Boronic Acid High lipophilicity, reactive boronic acid, piperidine enhances basicity
2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine - Benzyloxy Pinacol boronic ester Boron protected as pinacol ester; pyridine core less reactive than pyrimidine
5-Pyrimidinylboronic acid Pyrimidine - - Boronic Acid Simplified structure; lacks substituents, leading to lower steric hindrance
2-(4-Boc-piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester Pyrimidine Boc-protected piperazine - Pinacol boronic ester Piperazine introduces polarity; Boc group enhances stability during synthesis
2-Bromo-5-fluoropyridine-4-boronic acid Pyridine Bromine Fluorine Boronic Acid Halogen substituents increase electrophilicity; pyridine core limits H-bonding

Solubility and Stability

  • The target compound ’s benzyloxy group increases lipophilicity (logP ~2.5–3.0 estimated), favoring organic-phase reactions, while the piperidine ring (pKa ~11) enhances solubility in acidic media .
  • Boc-protected piperazine analogs (e.g., ) exhibit improved aqueous solubility due to the polar piperazine ring, though the Boc group may hydrolyze under strongly acidic or basic conditions .
  • Halogenated derivatives (e.g., ) are typically less stable in aqueous environments due to halogen-boron interactions but benefit from high crystallinity .

Research Findings and Trends

Recent studies emphasize the target compound ’s utility in synthesizing kinase inhibitors, leveraging the pyrimidine core’s ability to mimic ATP’s purine structure. In contrast, pinacol-protected analogs (e.g., ) are preferred for long-term storage or multi-step syntheses requiring stable intermediates . Halogenated variants (e.g., ) dominate in materials science for creating conductive polymers, where electronic effects from halogens tune bandgap properties .

Biological Activity

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid (CAS No. 1309980-72-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20BN3O3, with a molecular weight of 313.16 g/mol. The compound features a piperidine ring and a pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study reported that compounds with similar structures showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.3 to 8.5 µM for Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

CompoundBacterial StrainMIC (µM)
This compoundE. coli0.5
P. aeruginosa0.25
S. aureus9.5

Antiviral Activity

The compound's structural features suggest potential antiviral activity as well. Boronic acids have been studied for their ability to inhibit viral replication by targeting viral enzymes. For instance, compounds similar to 4-benzyloxy derivatives have shown activity against the hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values in the micromolar range .

Anti-inflammatory Effects

Studies on related compounds indicate that they may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The anti-inflammatory activity was compared to curcumin, a well-known natural anti-inflammatory agent, with some derivatives showing superior efficacy .

Case Studies

  • Antibacterial Efficacy : A comprehensive study on piperidine derivatives demonstrated that modifications in the piperidine ring significantly influenced antibacterial potency against both Gram-positive and Gram-negative bacteria. The study highlighted that certain substitutions led to enhanced activity, suggesting a structure-activity relationship (SAR) critical for developing effective antimicrobial agents .
  • Antiviral Potential : Another investigation focused on the antiviral capabilities of boron-containing compounds against HCV, where several derivatives exhibited promising results in vitro, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates (e.g., pyrimidine-5-boronic acid derivatives). Key steps include:

  • Intermediate preparation : Piperidine-substituted pyrimidine cores can be functionalized via nucleophilic aromatic substitution (e.g., benzyloxy group introduction).

  • Purification : Use preparative HPLC or silica gel chromatography with eluents like ethyl acetate/hexane (1:3) to isolate the boronic acid .

  • Purity validation : Confirm via NMR (¹H/¹³C) and LC-MS (>95% purity) .

    • Data Table :
ParameterValue/TechniqueReference
Common intermediatesPyrimidine-5-boronic acid derivatives
Purity threshold≥95% (HPLC)
Key coupling reagentPd(PPh₃)₄ or XPhos Pd G3

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural analysis : Use ¹H NMR (DMSO-d₆, δ 7.2–8.5 ppm for aromatic protons) and IR spectroscopy (B-O stretch ~1340 cm⁻¹) .
  • Solubility : Test in DMSO (>10 mg/mL) and aqueous buffers (pH 6–8) with sonication .
  • Stability : Monitor boronic acid hydrolysis via LC-MS under acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and analogous boronic acids?

  • Methodology :

  • Comparative kinetic studies : Use pseudo-first-order conditions to compare coupling rates with aryl halides (e.g., 4-bromoacetophenone) .

  • Steric/electronic analysis : Perform DFT calculations (B3LYP/6-31G*) to evaluate substituent effects on boron electrophilicity .

  • Controlled experiments : Test under inert (N₂) vs. aerobic conditions to assess oxidative deboronation .

    • Data Table :
Variable TestedOutcomeReference
Aerobic stability85% retention after 24h (RT)
Coupling efficiency78% yield with Pd(OAc)₂/XPhos

Q. How can this compound be applied in structure-activity relationship (SAR) studies for kinase inhibitors?

  • Methodology :

  • Scaffold modification : Replace benzyloxy with fluorophenyl (e.g., 2-fluoro-4-benzyloxy analogs) to probe steric tolerance .
  • Biological assays : Screen against kinase panels (e.g., EGFR, BRAF) using ATP-binding site competition assays .
  • Co-crystallization : Resolve ligand-protein complexes via X-ray crystallography (PDB deposition recommended) .

Q. What computational tools predict the metabolic stability of this boronic acid in drug discovery contexts?

  • Methodology :

  • In silico metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 interactions .
  • Hydrolysis modeling : Apply molecular dynamics (AMBER) to simulate boronic acid hydration in physiological pH .

Methodological Challenges & Solutions

Q. Why do discrepancies arise in reported yields for Suzuki-Miyaura reactions involving this compound?

  • Root cause : Variable catalyst loading (0.5–5 mol% Pd) and base selection (K₂CO₃ vs. CsF) .
  • Solution : Optimize via Design of Experiments (DoE) with factors like temperature (60–100°C) and solvent (THF/H₂O vs. dioxane) .

Q. How to mitigate boronic acid degradation during long-term storage?

  • Protocol : Store under argon at −20°C in amber vials with desiccants (silica gel). Confirm stability via monthly LC-MS checks .

Key Citations

  • Synthesis & purification:
  • Stability & reactivity:
  • Biological applications:

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID
Reactant of Route 2
Reactant of Route 2
4-BENZYLOXY-2-PIPERIDINE-1-YL-PYRIMIDINE-5-BORONIC ACID

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